1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone
CAS No.: 1203257-24-2
Cat. No.: VC5234081
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203257-24-2 |
|---|---|
| Molecular Formula | C21H19N3O2S |
| Molecular Weight | 377.46 |
| IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanylethanone |
| Standard InChI | InChI=1S/C21H19N3O2S/c1-26-17-8-6-15(7-9-17)18-12-20(23-14-22-18)27-13-21(25)24-11-10-16-4-2-3-5-19(16)24/h2-9,12,14H,10-11,13H2,1H3 |
| Standard InChI Key | ZVPFPDPNIVHLAI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)N3CCC4=CC=CC=C43 |
Introduction
1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone is a synthetic organic compound with a complex molecular structure. It features an indolin-1-yl group connected to a pyrimidine ring via a thioether linkage, with a 4-methoxyphenyl substituent on the pyrimidine ring. This compound is identified by the CAS number 1203257-24-2 and has a molecular weight of 377.5 g/mol .
Synthesis and Preparation
While specific synthesis details for 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone are not readily available, compounds with similar structures often involve multi-step reactions. These may include the formation of the indoline and pyrimidine rings separately, followed by their coupling via a thioether linkage.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in medicine. The compound's structural complexity suggests it may interact with various biological targets, warranting further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume